Tetramethyl 1-methoxyethane-1,1,2,2-tetracarboxylate
Description
Properties
CAS No. |
110622-29-2 |
|---|---|
Molecular Formula |
C11H16O9 |
Molecular Weight |
292.24 g/mol |
IUPAC Name |
tetramethyl 1-methoxyethane-1,1,2,2-tetracarboxylate |
InChI |
InChI=1S/C11H16O9/c1-16-7(12)6(8(13)17-2)11(20-5,9(14)18-3)10(15)19-4/h6H,1-5H3 |
InChI Key |
VIEKELZFXPYGAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)OC)C(C(=O)OC)(C(=O)OC)OC |
Origin of Product |
United States |
Biological Activity
Tetramethyl 1-methoxyethane-1,1,2,2-tetracarboxylate (CAS Number: 110622-29-2) is a complex organic compound that has garnered interest in various fields due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula: C₁₁H₁₆O₉
- Molecular Weight: 292.239 g/mol
- Physical Form: Solid or liquid (depending on conditions)
The compound features a methoxy group and four carboxylate groups attached to an ethane backbone, which contributes to its solubility and reactivity in biological systems.
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through solvation effects. This interaction can enhance the solubility of other bioactive compounds and facilitate biochemical reactions. The compound may also exhibit antioxidant properties due to its multiple carboxylate groups, which can scavenge free radicals.
Toxicological Profile
A summary of the toxicological findings for this compound is presented in Table 1:
| Toxicological Effect | Findings |
|---|---|
| Carcinogenicity | Not classified |
| Mutagenicity | Not classified |
| Acute toxicity | Limited data available |
| Irritation | Potential irritative effects noted |
| Reproductive effects | No significant findings reported |
Case Studies and Research Findings
Research on similar compounds has provided insights into the potential biological activities of this compound. For instance:
- A study on Tetraethylene glycol dimethyl ether revealed oxidative stress and cytogenotoxicity in human lymphocytes, suggesting that ethers may pose risks under certain conditions .
- Another investigation highlighted the role of similar tetracarboxylate esters in enhancing the solubility of hydrophobic drugs, thereby improving their therapeutic efficacy .
These findings underscore the importance of further research into the biological implications of this compound.
Applications in Medicine and Research
This compound is utilized in various applications:
| Application Area | Details |
|---|---|
| Organic Synthesis | Solvent for dissolving compounds |
| Biological Sample Preparation | Used in chromatography and spectroscopy |
| Pharmaceutical Synthesis | Intermediate for bioactive compounds |
The compound's role as a solvent in organic synthesis makes it valuable for preparing biological samples for analytical techniques.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Tetramethyl ethane-1,1,2,2-tetracarboxylate
- CAS No.: 5464-22-2
- Molecular Formula : C₁₀H₁₄O₈
- Molecular Weight : 262.214 g/mol
- LogP : 0.294 (indicating moderate hydrophilicity) .
Structural Features :
The compound consists of an ethane backbone with four methyl ester groups symmetrically attached to carbons 1 and 2. This structure confers high polarity and reactivity, making it a versatile intermediate in organic synthesis.
Comparison with Structurally Similar Compounds
Tetraethyl Ethane-1,1,2,2-Tetracarboxylate
- IUPAC Name : Tetraethyl ethane-1,1,2,2-tetracarboxylate
- CAS No.: NSC 2203, 693435
- Molecular Formula : C₁₄H₂₂O₈
- Molecular Weight : ~318.33 g/mol (estimated).
Key Differences :
The ethyl analog’s larger ester groups increase lipophilicity and steric hindrance, slowing reaction kinetics compared to the methyl variant. It is preferred in reactions requiring controlled reactivity .
Tetramethyl Ethenetetracarboxylate
- IUPAC Name : Tetramethyl ethene-1,1,2,2-tetracarboxylate
- CAS No.: 1733-15-9
- Molecular Formula : C₁₀H₁₂O₈
- Molecular Weight : 260.20 g/mol .
Key Differences :
The ethene derivative’s double bond enhances conjugation and reactivity in cycloadditions, unlike the saturated ethane counterpart, which is more suited for nucleophilic substitutions .
Tetramethyl Tetrathiafulvalene-2,3,6,7-Tetracarboxylate
- Structure : Contains a sulfur-rich tetrathiafulvalene (TTF) core with four methyl esters.
- Synthesis : Multi-step process involving dithiolane intermediates and trimethyl phosphite coupling .
| Property | Ethane Derivative | TTF Derivative |
|---|---|---|
| Electronic Properties | Insulating | Conductive (TTF’s redox-active core) |
| Applications | Synthetic intermediate | Organic electronics, molecular conductors |
Key Differences : The TTF derivative’s extended π-system enables charge-transfer capabilities, making it valuable in materials science, unlike the purely aliphatic ethane-based compound .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing tetramethyl 1-methoxyethane-1,1,2,2-tetracarboxylate, and how are reaction conditions optimized?
- Methodological Answer: The compound can be synthesized via electrochemical cyclization of alkane-tetracarboxylate esters in methanol using mediators like LiCl or NaOAc. For example, electrolysis of tetramethyl ethane-1,1,2,2-tetracarboxylate with NaOAc yields heterocyclic derivatives (67% yield) through hydroxymethylation and cyclization steps . Optimization involves adjusting current density, mediator concentration, and reaction time.
Q. How is NMR spectroscopy utilized to characterize this compound and its derivatives?
- Methodological Answer: H and C NMR spectra are critical for confirming ester group environments and stereochemistry. For instance, H NMR signals at δ 3.70–3.76 ppm (ester methyl groups) and δ 4.47–5.16 ppm (methoxy and backbone protons) are diagnostic. Multiplicity analysis (e.g., dd, d) resolves coupling patterns in cyclopropane derivatives .
Q. What safety protocols are essential for handling tetracarboxylate esters in laboratory settings?
- Methodological Answer: Key precautions include:
- Using fume hoods (H335: respiratory irritation) .
- Avoiding skin contact (H314: severe skin burns) via nitrile gloves and lab coats.
- Storing in dry, ventilated areas (P402 + P404) and avoiding heat sources (P210) .
Advanced Research Questions
Q. How do mediators (e.g., LiCl vs. NaBr) influence the electrochemical synthesis of oxygen-containing heterocycles from tetramethyl alkane-tetracarboxylates?
- Methodological Answer: Mediators dictate reaction pathways by stabilizing intermediates. LiCl promotes formaldehyde generation from methanol, enabling hydroxymethylation, while NaBr facilitates cyclopropane formation via halogen-assisted elimination. Comparative studies show LiCl improves yields (67%) in tetrahydrofuran derivatives compared to NaBr (52%) .
Q. What crystallographic challenges arise in resolving tetracarboxylate ester structures, and how can SHELX software address them?
- Methodological Answer: Challenges include low electron density for ester oxygen atoms and twinning in cyclopropane derivatives. SHELXL refines structures using restraints for disordered moieties and hydrogen-bonding networks (e.g., C–H⋯O interactions at 2.50–2.65 Å). The program’s robust handling of high-resolution data enables accurate thermal parameter modeling .
Q. How can contradictory data on reaction yields (e.g., 58% vs. 67%) in electrochemical syntheses be analyzed and resolved?
- Methodological Answer: Discrepancies arise from variations in electrode material (Pt vs. Fe), solvent purity, or mediator stoichiometry. Systematic replication with controlled parameters (e.g., constant current density at 10 mA/cm) and GLC analysis (OV-17 columns) isolates critical variables. Reproducibility improves with anhydrous methanol and degassed electrolytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
